Butanoyl 4-(diethylamino)benzoate
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Overview
Description
Butanoyl 4-(diethylamino)benzoate is an organic compound known for its applications in various fields, including cosmetics and pharmaceuticals. It is a derivative of benzoic acid, where the butanoyl group is attached to the 4-position of the benzoic acid ring, and a diethylamino group is attached to the nitrogen atom. This compound is often used for its UV-absorbing properties, making it a valuable ingredient in sunscreen formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoyl 4-(diethylamino)benzoate typically involves the esterification of 4-(diethylamino)benzoic acid with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(diethylamino)benzoic acid in an appropriate solvent, such as dichloromethane.
- Add butanoyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with an organic solvent and purify it by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The purification steps may include distillation and advanced chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Butanoyl 4-(diethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(diethylamino)benzoic acid or 4-(diethylamino)benzophenone.
Reduction: Formation of 4-(diethylamino)benzyl alcohol.
Substitution: Formation of 4-(diethylamino)-2-nitrobenzoate or 4-(diethylamino)-2-bromobenzoate.
Scientific Research Applications
Butanoyl 4-(diethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a UV-absorbing agent in photochemical studies and as a reagent in organic synthesis.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in drug delivery systems and as a component in topical formulations.
Mechanism of Action
The primary mechanism of action of Butanoyl 4-(diethylamino)benzoate involves the absorption of ultraviolet (UV) radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV-absorbing properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Another UV-absorbing compound used in sunscreens.
2-Ethylhexyl 4-(dimethylamino)benzoate: Known for its high UV absorption and stability.
4-(Dimethylamino)benzoic acid: Used in various cosmetic formulations for its UV-absorbing properties.
Uniqueness
Butanoyl 4-(diethylamino)benzoate stands out due to its specific ester group, which provides unique solubility and stability characteristics. Its ability to absorb a broad spectrum of UV radiation makes it particularly effective in sunscreen formulations, offering enhanced protection compared to some other UV-absorbing compounds .
Properties
IUPAC Name |
butanoyl 4-(diethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-7-14(17)19-15(18)12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRBGPREAWUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC=C(C=C1)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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